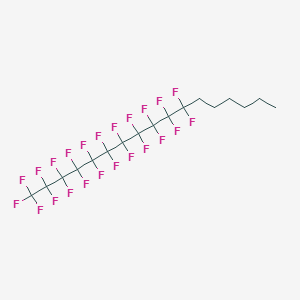
Heptadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane is a fluorinated organic compound with the chemical formula C17F23. It contains 17 carbon atoms and 23 fluorine atoms. The compound’s systematic name reflects its structure, emphasizing the presence of fluorine atoms at specific positions along the carbon backbone.
Méthodes De Préparation
Synthetic Routes: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane typically involves fluorination reactions. One common method is the direct fluorination of a suitable precursor compound using elemental fluorine or fluorinating agents. Precise reaction conditions and catalysts vary depending on the specific synthetic route.
Industrial Production: Industrial-scale production methods for this compound may involve continuous flow processes, where reactants are fed into reactors under controlled conditions. These processes optimize yield, purity, and safety.
Analyse Des Réactions Chimiques
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of functional groups such as alcohols or carbonyls.
Reduction: Reduction reactions can reduce the fluorine content or modify the carbon backbone.
Substitution: Fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like hydrogen peroxide, metal catalysts, and halogenating agents play a role in these reactions.
Major Products: The specific products depend on reaction conditions, but fluorinated derivatives are common.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: In studies involving fluorinated molecules and their interactions with biological systems.
Industry: Used in specialized materials, coatings, and lubricants.
Mécanisme D'action
The precise mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules due to its fluorine content. Further research is needed to elucidate its detailed mechanisms.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane stands out due to its extensive fluorination pattern. Similar compounds include other perfluoroalkanes and fluorinated derivatives, but this compound’s unique arrangement of fluorine atoms sets it apart.
Propriétés
Numéro CAS |
1980062-96-1 |
|---|---|
Formule moléculaire |
C17H13F23 |
Poids moléculaire |
654.25 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoroheptadecane |
InChI |
InChI=1S/C17H13F23/c1-2-3-4-5-6-7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)40/h2-6H2,1H3 |
Clé InChI |
PUIYORJGZOASFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)
![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)
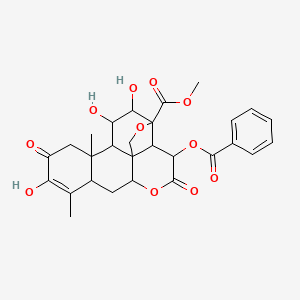
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)
![Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)](/img/structure/B12090268.png)
![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)
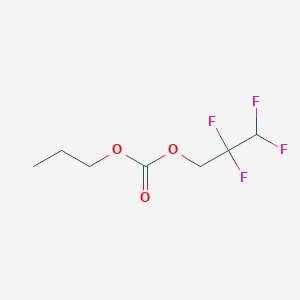

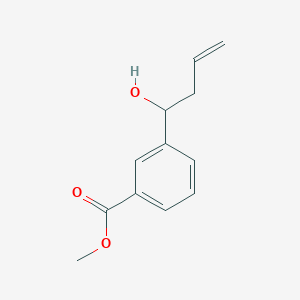
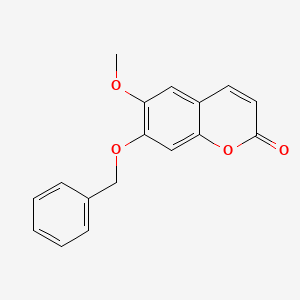
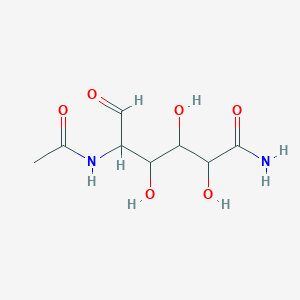
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
